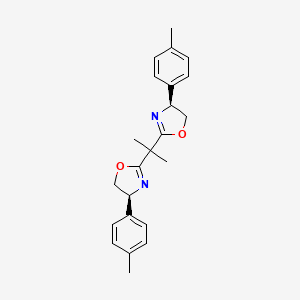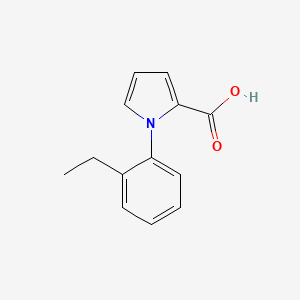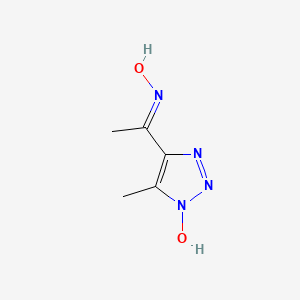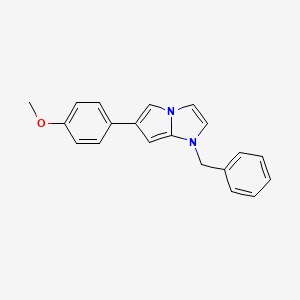
1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide is a chemical compound with a unique structure that includes a cyanoethyl group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with cyanoethylating agents. One common method involves the use of 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite as a reagent . The reaction conditions often include the presence of a base, such as triethylamine, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product. The use of automated synthesis equipment can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyanoethyl)pyrrole: Known for its use in improving battery performance at high temperatures.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in the synthesis of nucleoside phosphoramidites.
Uniqueness
1-(2-Cyanoethyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific structural features, such as the combination of a cyanoethyl group and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-4-1-5-11-6(8(10)13)2-3-7(11)12/h6H,1-3,5H2,(H2,10,13) |
Clé InChI |
FLHPWNNVADIQDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1C(=O)N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)



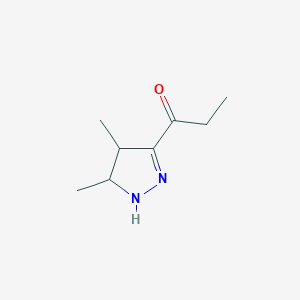
![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)

![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
